2-amino-5-(cyclopentyloxy)Benzoic acid
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Overview
Description
2-amino-5-(cyclopentyloxy)benzoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, featuring an amino group at the 2-position and a cyclopentyloxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(cyclopentyloxy)benzoic acid typically involves the introduction of the cyclopentyloxy group onto a benzoic acid derivative, followed by the introduction of the amino group. One common method involves the reaction of 2-nitro-5-(cyclopentyloxy)benzoic acid with a reducing agent to convert the nitro group to an amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, and purification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(cyclopentyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of Pd/C or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
2-amino-5-(cyclopentyloxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-(cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopentyloxy group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s bioavailability and activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-(trifluoromethoxy)benzoic acid: Similar structure but with a trifluoromethoxy group instead of a cyclopentyloxy group.
2-amino-5-(methoxy)benzoic acid: Contains a methoxy group instead of a cyclopentyloxy group.
2-amino-5-(ethoxy)benzoic acid: Features an ethoxy group in place of the cyclopentyloxy group.
Uniqueness
2-amino-5-(cyclopentyloxy)benzoic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-amino-5-cyclopentyloxybenzoic acid |
InChI |
InChI=1S/C12H15NO3/c13-11-6-5-9(7-10(11)12(14)15)16-8-3-1-2-4-8/h5-8H,1-4,13H2,(H,14,15) |
InChI Key |
GFUZLOBVCYOWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC(=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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